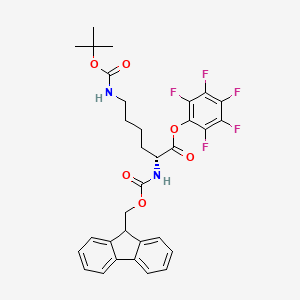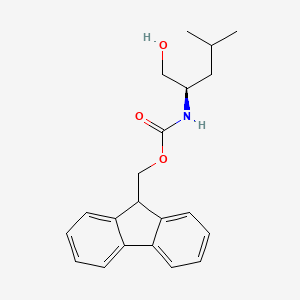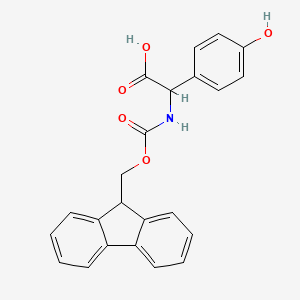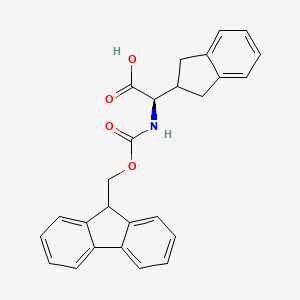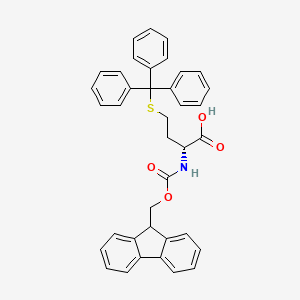
Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is an important peptide used in a variety of scientific research applications. It is a synthetic peptide that has been developed to mimic the structure of natural peptides. This peptide is composed of four amino acids, namely Fmoc (fluorenylmethoxycarbonyl)-Asn (asparagine)-Ser (serine)-OH (hydroxyl). It is also known as Fmoc-N-Trt-S-Phe-OH or Fmoc-N-Trt-S-Phe-Pro-OH. This compound is a highly versatile peptide that can be used in a variety of scientific research applications, including drug design, protein engineering, and molecular biology.
Mécanisme D'action
The mechanism of action of Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is not yet fully understood. However, it is believed that the peptide binds to specific receptors on the cell surface, which then triggers a signaling cascade that results in the activation of specific proteins. These proteins then initiate a variety of cellular processes, such as gene expression and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH in lab experiments is that it is a highly versatile peptide that can be used in a variety of scientific research applications. Additionally, it is relatively easy to synthesize, as it can be prepared using either SPPS or LPPS. However, the main limitation of using this compound in lab experiments is that it is not yet fully understood how it interacts with other molecules.
Orientations Futures
The future directions for Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH research include furthering our understanding of its mechanism of action, exploring its potential applications in drug design and protein engineering, and developing new methods for its synthesis. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, as
Méthodes De Synthèse
Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH can be prepared in a variety of ways, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for the synthesis of this compound, as it is cost-effective and efficient. SPPS involves the stepwise addition of amino acids onto a solid support, such as a resin bead, followed by the removal of the Fmoc group. LPPS, on the other hand, involves the stepwise addition of amino acids in a solution, followed by the removal of the Fmoc group. Both methods of synthesis require the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC).
Applications De Recherche Scientifique
Synthèse peptidique
“Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH” est largement utilisé dans le domaine de la synthèse peptidique {svg_1}. Il s’agit d’une résine préchargée pour la synthèse d’acides peptidiques contenant un résidu d’acide aminé asparagine C-terminal par Fmoc SPPS {svg_2}. La base NovaSyn TG est un composite de polystyrène faiblement réticulé et de polyéthylène glycol de 3000-4000 M.W. polyéthylène glycol {svg_3}. La synthèse peptidique se produit aux extrémités des chaînes de PEG qui ont été fonctionnalisées avec un lieur de type Wang labile à l’ATFA {svg_4}.
Synthèse de peptides longs et difficiles
Les résines NovaSyn TG sont idéales pour la synthèse de peptides longs et difficiles car le PEG aide à solvater les chaînes peptidiques en croissance et à augmenter l’isolement des sites, améliorant ainsi l’efficacité de la synthèse et la qualité du produit peptidique {svg_5}.
Taux de diffusion élevés et excellentes propriétés de gonflement
Les billes de 90 μm ont une distribution étroite de taille, des taux de diffusion élevés et d’excellentes propriétés de gonflement dans une large gamme de solvants, du toluène à l’eau, ce qui les rend parfaitement adaptées à la synthèse de peptides sériels et parallèles {svg_6}.
Synthèse peptidique en phase solide Fmoc
Le composé est adapté à la synthèse peptidique en phase solide Fmoc {svg_7}. Cette stratégie synthétique implique un groupe protecteur polymère solide et permet l’utilisation d’un excès de réactifs pour obtenir des rendements quantitatifs {svg_8}.
Stockage et stabilité
Le composé a des exigences de stockage spécifiques, généralement entre 2 et 8 °C {svg_9}, ce qui le rend adapté au stockage à long terme et à l’utilisation en laboratoire.
Approvisionnement mondial
Le composé est fourni au niveau mondial par diverses sociétés, telles que Peptide Institute, Inc {svg_10}, ce qui le rend facilement disponible à des fins de recherche.
Propriétés
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H41N3O7/c1-43(2)47(38(28-54-43)41(50)51)40(49)37(45-42(52)53-27-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-39(48)46-44(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-38H,26-28H2,1-2H3,(H,45,52)(H,46,48)(H,50,51) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURRWEJPHUVJFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H41N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









